molecular formula C9H5F5O B1419997 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one CAS No. 1152684-24-6

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Cat. No.: B1419997
CAS No.: 1152684-24-6
M. Wt: 224.13 g/mol
InChI Key: AYYRSWNVHYPHPM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanone groups

Scientific Research Applications

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a suitable acetophenone, such as 2,5-difluoroacetophenone, is reacted with a suitable benzaldehyde derivative in the presence of a base like sodium hydroxide in ethanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP and caspase-3 . This suggests that the compound’s mechanism of action is related to the induction of programmed cell death.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be compared with other similar compounds, such as:

    1-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one: This compound has similar structural features but differs in the position of the fluorine atoms on the phenyl ring.

    1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one: Another similar compound with different fluorine substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYRSWNVHYPHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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